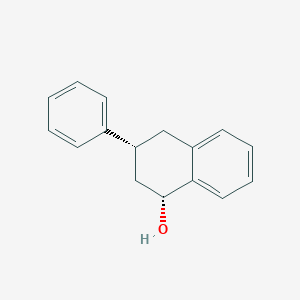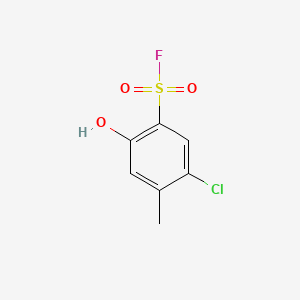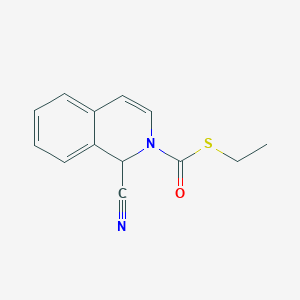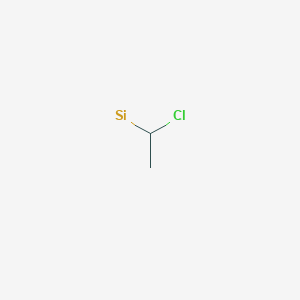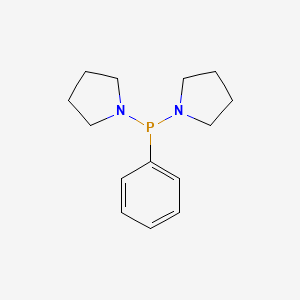
Pyrrolidine, 1,1'-(phenylphosphinidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1,1’-(phenylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a phenylphosphinidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- typically involves the reaction of pyrrolidine with a phenylphosphinidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pyrrolidine, phenylphosphinidene chloride, and a base such as triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
化学反应分析
Types of Reactions: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activities in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and advanced materials.
作用机制
The mechanism by which Pyrrolidine, 1,1’-(phenylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their catalytic activities. Additionally, its ability to undergo various chemical transformations allows it to participate in biochemical pathways, modulating cellular processes.
相似化合物的比较
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.
Phenylphosphine: A compound with a phenyl group bonded to a phosphorus atom.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with additional functional groups.
Uniqueness: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a phenylphosphinidene group. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to form stable complexes with metals and undergo diverse chemical reactions sets it apart from other similar compounds.
属性
CAS 编号 |
22859-48-9 |
|---|---|
分子式 |
C14H21N2P |
分子量 |
248.30 g/mol |
IUPAC 名称 |
phenyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C14H21N2P/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16/h1-3,8-9H,4-7,10-13H2 |
InChI 键 |
ZCKWAXFWEUNTLN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)P(C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


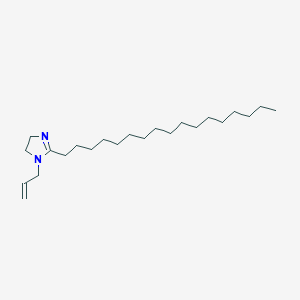
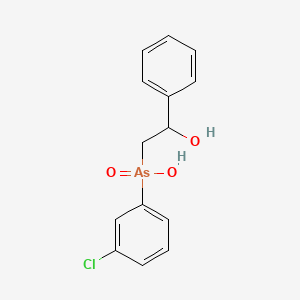

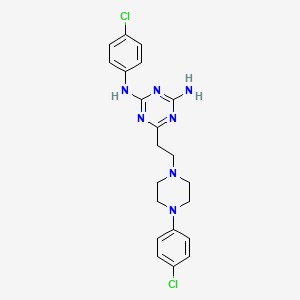
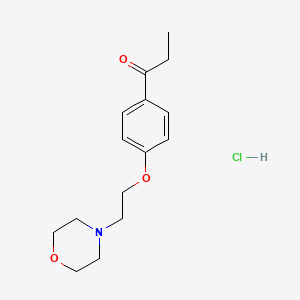

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
